7-(Mercaptomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one
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Overview
Description
7-(Mercaptomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound containing sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Mercaptomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one typically involves the reaction of aromatic aldehydes with methyl 2-(benzo[b][1,4]thiazin-3-ylidene)acetate in the presence of acetic acid (AcOH) and acetonitrile (CH3CN) under reflux conditions . This method allows for the formation of the desired thiazinone structure through a domino cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(Mercaptomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazinone ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the mercaptomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols, amines, and halides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the thiazinone ring.
Substitution: Various substituted thiazinone derivatives depending on the nucleophile used.
Scientific Research Applications
7-(Mercaptomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(Mercaptomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Mercaptobenzimidazole: Another sulfur-containing heterocycle with similar chemical properties.
2-Mercaptoimidazole: Shares the mercapto group and heterocyclic structure.
7-Aryl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b]-1,3-thiazin-5-ones: Structurally related compounds with similar reactivity.
Uniqueness
7-(Mercaptomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one is unique due to its specific arrangement of sulfur and nitrogen atoms within the thiazinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9NOS2 |
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Molecular Weight |
211.3 g/mol |
IUPAC Name |
7-(sulfanylmethyl)-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C9H9NOS2/c11-9-5-13-8-3-6(4-12)1-2-7(8)10-9/h1-3,12H,4-5H2,(H,10,11) |
InChI Key |
ZAWKOOMTXXYTLC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=C(C=C2)CS |
Origin of Product |
United States |
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